molecular formula C10H7NO2S2 B3011570 5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 81154-14-5

5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3011570
CAS No.: 81154-14-5
M. Wt: 237.29
InChI Key: RAYIDZVPIAJJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C10H7NO2S2 and its molecular weight is 237.29. The purity is usually 95%.
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Scientific Research Applications

Hetero-Diels–Alder Reactions

The compound has been utilized in Hetero-Diels–Alder reactions to synthesize various derivatives. For instance, a study by Velikorodov, Shustova, and Kovalev (2017) demonstrated the formation of dimethyl 9-aryl-2-oxo-3,9-dihydro-2H-thiochromeno[2,3-d][1,3]thiazole-5,8-diyldicarbamates using this compound, achieving yields of 64–82% (A. V. Velikorodov, E. Shustova, & V. B. Kovalev, 2017).

Antitumor Activity

Several studies have focused on the antitumor properties of this compound and its derivatives. Horishny and Matiychuk (2021) synthesized esters and amides from a related compound and found them to exhibit moderate antitumor activity against various human cancer cell lines (V. Horishny & V. Matiychuk, 2021). Another study by Horishny, Chaban, and Matiychuk (2020) developed a preparative procedure for synthesizing 5-ylidene derivatives of the compound and reported moderate antitumor activity against malignant tumor cells (V. Horishny, T. Chaban, & V. Matiychuk, 2020).

Antimicrobial Activity

The compound's derivatives have shown potential as antimicrobial agents. Gouda, Berghot, Shoeib, and Khalil (2010) synthesized thiazolidin-4-one derivatives and evaluated them as antimicrobial agents, with some showing promising activities (M. Gouda, M. A. Berghot, A. Shoeib, & A. Khalil, 2010).

Corrosion Inhibition

Yadav, Behera, Kumar, and Yadav (2015) investigated thiazolidinedione derivatives, including 5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, as corrosion inhibitors for mild steel in hydrochloric acid solution. They found that the inhibition efficiency increased with the concentration of the inhibitors (M. Yadav, D. Behera, Sumit Kumar, & Premanand Yadav, 2015).

Synthesis of Novel Derivatives

The compound has been a key intermediate in the synthesis of various novel derivatives with potential biological activity. For example, Baviskar, Khadabadi, and Deore (2013) synthesized new thiazolidin-4-one derivatives and evaluated them for antimicrobial activity (B. A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).

Properties

IUPAC Name

5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S2/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYIDZVPIAJJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.